molecular formula C18H19N5O B6751392 N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B6751392
M. Wt: 321.4 g/mol
InChI Key: DCZHEZOYIYRXAC-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(22-14-6-2-1-3-7-14)15-12-21-23-16(8-10-20-17(15)23)13-5-4-9-19-11-13/h4-5,8-12,14H,1-3,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZHEZOYIYRXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines to furnish the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of microwave-assisted protocols to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-halosuccinimides for halogenation, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with N-halosuccinimides can yield halide derivatives, while reduction reactions can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, potentially interfering with key enzymes involved in cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but its ability to inhibit certain enzymes suggests a promising therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

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